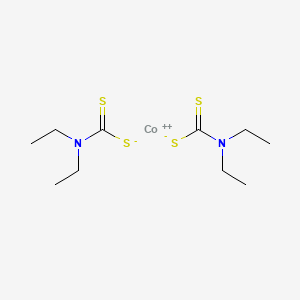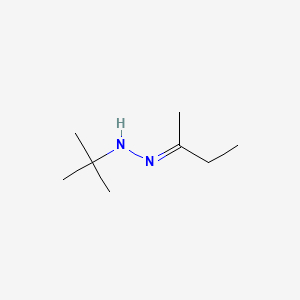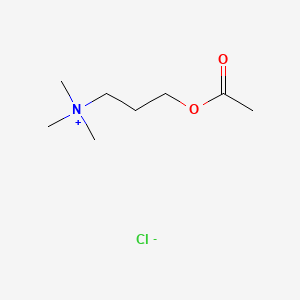
(3-Hydroxypropyl)trimethylammonium chloride acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxypropyl)trimethylammonium chloride acetate is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial and scientific applications due to its ability to modify surfaces and interact with negatively charged molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)trimethylammonium chloride acetate typically involves the reaction of trimethylamine with 3-chloro-1,2-propanediol. The reaction is carried out in the presence of a suitable solvent, such as water or methanol, under controlled temperature conditions. The product is then purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous feeding of reactants and efficient mixing to ensure uniformity. The reaction mixture is then subjected to purification steps, including filtration and drying, to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypropyl)trimethylammonium chloride acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
(3-Hydroxypropyl)trimethylammonium chloride acetate has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst.
Biology: Employed in the modification of biomolecules and cell surfaces.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of cationic polymers, textile treatments, and water treatment processes
Mechanism of Action
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged molecules, such as cell membranes or anionic polymers, leading to changes in their properties. The molecular targets include cell surface receptors and negatively charged biomolecules. The pathways involved often include electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Aminoethyl)trimethylammonium chloride hydrochloride
- (2-Chloroethyl)trimethylammonium chloride
- (3-Acrylamidopropyl)trimethylammonium chloride
Uniqueness
(3-Hydroxypropyl)trimethylammonium chloride acetate is unique due to its specific hydroxyl group, which enhances its reactivity and allows for additional functionalization. This makes it particularly useful in applications requiring strong cationic properties and the ability to form stable complexes with anionic species .
Properties
CAS No. |
16332-31-3 |
|---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-acetyloxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO2.ClH/c1-8(10)11-7-5-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZMIXRVAOLSENHS-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


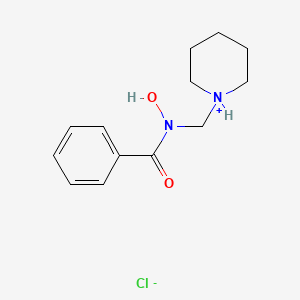
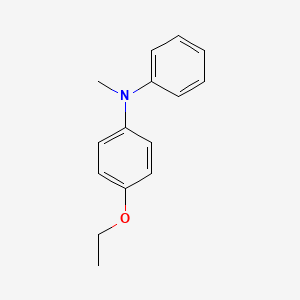
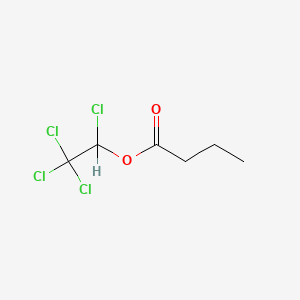
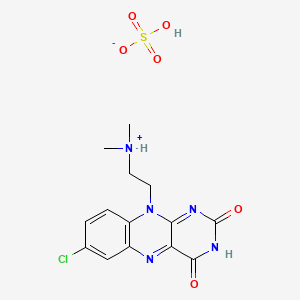
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)

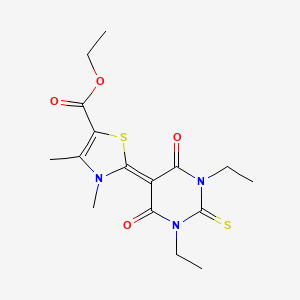
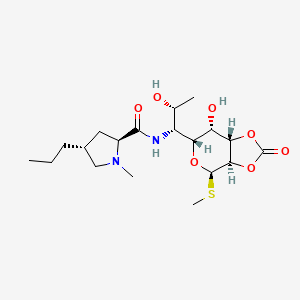
![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

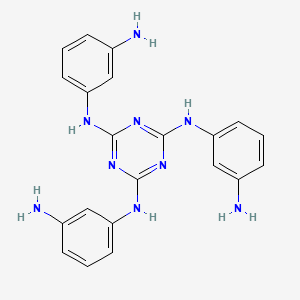
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
